molecular formula C20H27NO B14288863 N-[(Naphthalen-1-yl)methyl]nonanamide CAS No. 114847-35-7

N-[(Naphthalen-1-yl)methyl]nonanamide

Cat. No.: B14288863
CAS No.: 114847-35-7
M. Wt: 297.4 g/mol
InChI Key: STHLDUFVTDGJQP-UHFFFAOYSA-N
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Description

N-[(Naphthalen-1-yl)methyl]nonanamide is an organic compound that features a naphthalene ring attached to a nonanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Naphthalen-1-yl)methyl]nonanamide typically involves the reaction of naphthalen-1-ylmethanamine with nonanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger quantities of the reactants and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(Naphthalen-1-yl)methyl]nonanamide can undergo various chemical reactions, including:

    Oxidation: The naphthalene ring can be oxidized to form naphthoquinone derivatives.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The hydrogen atoms on the naphthalene ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Naphthoquinone derivatives.

    Reduction: Naphthalen-1-ylmethanamine.

    Substitution: Halogenated or alkylated naphthalene derivatives.

Scientific Research Applications

N-[(Naphthalen-1-yl)methyl]nonanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(Naphthalen-1-yl)methyl]nonanamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-methyl-1-naphthalenemethylamine
  • N-methyl-1-naphthalenemethylamine hydrochloride
  • N-methyl-1-(naphthalen-1-yl)methanamine

Uniqueness

N-[(Naphthalen-1-yl)methyl]nonanamide is unique due to its combination of a naphthalene ring and a nonanamide group, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

CAS No.

114847-35-7

Molecular Formula

C20H27NO

Molecular Weight

297.4 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)nonanamide

InChI

InChI=1S/C20H27NO/c1-2-3-4-5-6-7-15-20(22)21-16-18-13-10-12-17-11-8-9-14-19(17)18/h8-14H,2-7,15-16H2,1H3,(H,21,22)

InChI Key

STHLDUFVTDGJQP-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC(=O)NCC1=CC=CC2=CC=CC=C21

Origin of Product

United States

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